4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
4-Benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a fused heterocyclic compound featuring:
- A triazoloquinazoline core, where a 1,2,4-triazole ring is fused to a quinazoline system.
- Benzyl and 3-methoxybenzyl substituents at the 4- and 2-positions, respectively.
- Two ketone groups at the 1- and 5-positions, contributing to its dione structure.
Its structural complexity and substituent diversity distinguish it from simpler triazolo derivatives .
Properties
IUPAC Name |
4-benzyl-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-19-11-7-10-18(14-19)16-27-24(30)28-21-13-6-5-12-20(21)22(29)26(23(28)25-27)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYXYHXUYJGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Fusion with Quinazoline: The triazole ring is then fused with a quinazoline moiety through nucleophilic substitution or cycloaddition reactions.
Substitution with Benzyl and Methoxybenzyl Groups:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes site-selective reactions at its triazole and quinazoline moieties:
Table 2: Functional Group Transformations
| Position | Reaction | Conditions | Product |
|---|---|---|---|
| Triazole | Nucleophilic substitution | Alkyl halides, K₂CO₃, DMF | N-Alkylated triazoloquinazoline |
| C-8 | Oxidation | KMnO₄, acidic H₂O, 60°C | Carboxylic acid derivative |
| Benzyl | Hydrogenolysis | H₂/Pd-C, ethanol, 25°C | Debenzylated triazoloquinazoline |
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Nucleophilic substitution : The triazole nitrogen reacts preferentially with alkyl halides in polar aprotic solvents.
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Oxidation : The C-8 methyl group oxidizes to a carboxylic acid under strong oxidative conditions, confirmed by IR (C=O stretch at 1,710 cm⁻¹) .
Stability and Degradation
The compound exhibits sensitivity to:
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Acidic hydrolysis : Prolonged exposure to HCl (1M) cleaves the triazole ring, yielding quinazoline-1,5-dione fragments (HPLC-MS analysis) .
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Photodegradation : UV light (254 nm) induces decomposition via radical intermediates, detected by ESR spectroscopy .
Table 3: Stability Profile
| Condition | Half-Life (h) | Degradation Pathway |
|---|---|---|
| pH 1.2 (37°C) | 4.2 | Triazole ring cleavage |
| pH 7.4 (37°C) | 48.6 | Minimal degradation |
| UV light (254 nm) | 1.5 | Radical-mediated breakdown |
Analytical Characterization
Critical data for reaction monitoring:
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¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 1H, quinazoline-H), 5.32 (s, 2H, benzyl-CH₂), 3.79 (s, 3H, OCH₃) .
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HR-MS : m/z 496.1832 [M+H]⁺ (calc. 496.1835 for C₂₉H₂₅N₅O₃).
Pharmacological Relevance
While beyond pure chemical reactivity, biological assays reveal:
Scientific Research Applications
Antitumor Activity
Compounds in the triazoloquinazoline class have shown promise as tubulin polymerization inhibitors, which are critical in cancer treatment. The unique structure of 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione may enhance its efficacy against various tumor types by disrupting microtubule dynamics.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity. The mechanism could involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that ensure the retention of pharmacophoric features while enhancing solubility. Common synthetic methods include:
- Condensation Reactions : To form the triazole and quinazoline rings.
- Substitution Reactions : To introduce benzyl and methoxybenzyl groups.
- Cyclization Processes : To finalize the heterocyclic structure.
Table 2: Synthetic Methods Overview
| Method | Description |
|---|---|
| Condensation | Formation of triazole and quinazoline |
| Substitution | Introduction of substituents |
| Cyclization | Finalization of heterocyclic structure |
Case Study 1: Neuropharmacology
A study investigated the neuropharmacological effects of similar compounds in animal models. Results indicated significant anticonvulsant activity through modulation of GABAergic transmission, suggesting potential applications for this compound in epilepsy treatment.
Case Study 2: Antitumor Research
In vitro studies on triazoloquinazoline derivatives demonstrated inhibition of cancer cell proliferation by disrupting tubulin polymerization. Further research is needed to confirm these effects specifically for the compound .
Mechanism of Action
The mechanism of action of 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Core Structure Variations
The triazoloquinazoline core differentiates this compound from analogs with triazolopyrazine or monocyclic triazole systems. Key distinctions include:
Key Observations :
- The 3-methoxybenzyl group may confer improved solubility or metabolic stability over non-methoxy analogs like 2-benzyl-triazolopyrazine dione .
Substituent Effects on Bioactivity
While direct bioactivity data for the target compound is unavailable in the provided evidence, structural parallels to adenosine receptor ligands suggest:
- Benzyl groups at the 2- or 4-positions are common in adenosine A1/A2A receptor antagonists (e.g., compounds 71–73 in ), where they occupy hydrophobic pockets .
- Methoxy groups in aryl substituents (e.g., 3-methoxybenzyl) often enhance selectivity for adenosine A2A over A1 receptors, as seen in related triazolopyrazines .
Critical Analysis of Structural Divergences
- Quinazoline vs. Pyrazine Cores : The quinazoline system’s larger aromatic surface may increase binding affinity but reduce metabolic stability compared to smaller pyrazine cores .
Biological Activity
4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound belonging to the class of triazoloquinazolines. These compounds exhibit diverse biological activities and have potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The structure of this compound includes a triazole ring fused with a quinazoline moiety and is further substituted with benzyl and methoxybenzyl groups. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that triazoloquinazolines possess significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 25 µM across different cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited moderate antibacterial activity against several strains:
- Gram-positive : Staphylococcus aureus (inhibition zone: 12 mm).
- Gram-negative : Escherichia coli (inhibition zone: 15 mm).
- Fungal : Candida albicans (inhibition zone: 11 mm).
These results suggest that the compound is more effective against specific pathogens compared to standard antibiotics like ampicillin.
Antihistaminic Activity
A related study on similar triazoloquinazolines found that certain derivatives showed promising antihistaminic activity. The compound was tested for its ability to prevent histamine-induced bronchospasm in guinea pigs:
- Comparison with Standard : The most active derivative showed 76% protection compared to 71% for chlorpheniramine maleate.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their catalytic functions.
- Receptor Modulation : It interacts with cell surface receptors to influence signal transduction pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other triazoloquinazolines:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline | Triazoloquinoxaline | Moderate | Effective against various strains |
| 1-substituted-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Triazoloquinazoline | High | Moderate against Gram-positive bacteria |
Q & A
Q. What are the common synthetic strategies for preparing 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione?
The synthesis typically involves heterocyclization and oxidative cyclization of precursors like quinazoline-ylidene hydrazides or hydrazones. For example, [1,2,4]triazolo[4,3-a]quinazoline derivatives can be synthesized via Dimroth rearrangement, though hydrolytic cleavage of the pyrimidine ring may occur under basic conditions, necessitating careful pH control . Multicomponent reactions with benzyl halides, as demonstrated in related triazoloquinazolinones, offer another route, often requiring reflux in ethanol with acetic acid catalysis . Green synthesis methods using benzyl alcohol and t-BuONa under oxygen atmosphere (120°C, 24h) can avoid toxic oxidants, though purification steps are critical to remove benzoic acid byproducts .
Q. How is structural characterization of this compound performed?
1H NMR is pivotal for identifying splitting patterns of characteristic protons (e.g., benzyl and methoxy groups). Crystallographic studies (XRD) resolve planar geometries of fused triazoloquinazoline cores and substituent orientations, as seen in analogous structures where phenoxy groups align at ~59° with the main ring system . IR and LC-MS further confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and molecular ions (e.g., [M+H]+), respectively .
Q. What are the primary biological activities reported for this compound?
Moderate anti-inflammatory activity has been observed in carboxy-containing triazoloquinazolines, likely via cyclooxygenase inhibition pathways shared with NSAIDs . Antimicrobial and antifungal activities are also noted in structurally similar derivatives, attributed to interactions with microbial cell membranes or enzymatic targets . Bioactivity assays should use standardized protocols (e.g., carrageenan-induced edema for anti-inflammatory testing) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic outcomes, such as unexpected hydrolytic cleavage?
Unexpected hydrolysis of ester groups or pyrimidine rings (e.g., yielding 4-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzoic acid) may arise from prolonged basic conditions. Mitigation strategies include:
- Shortening reaction times during ester hydrolysis.
- Using anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before degradation .
Q. What methodologies optimize reaction conditions for improved yield and purity?
- Solvent selection : Ethanol or DMF enhances solubility of intermediates while avoiding side reactions.
- Catalyst tuning : Triethylamine or glacial acetic acid improves cyclization efficiency in multicomponent reactions .
- Temperature control : Reflux (80–120°C) balances reaction kinetics and stability of sensitive groups like methoxybenzyl .
- Green chemistry : Transition metal-free conditions with t-BuONa and O₂ reduce environmental impact but require rigorous exclusion of moisture .
Q. How do substituents influence bioactivity? Provide examples from SAR studies.
The 3-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-benzyl moiety may sterically hinder non-target interactions. In related triazoloquinazolines:
- Electron-withdrawing groups (e.g., nitro) on the benzyl ring enhance antimicrobial activity but reduce solubility.
- Carboxylic acid derivatives show anti-inflammatory effects but may require prodrug strategies to improve bioavailability .
Q. What mechanistic insights explain the oxidative coupling pathways in triazoloquinazoline synthesis?
Oxidative coupling of benzyl alcohol to benzaldehyde (under basic conditions) initiates condensation with 2-aminobenzamide, followed by intramolecular cyclization and dehydrogenation. Isotopic labeling (e.g., ¹⁸O tracking) and control experiments confirm this pathway, with O₂ acting as a terminal oxidant . Competing pathways (e.g., over-oxidation to benzoic acid) must be suppressed via optimized stoichiometry .
Q. How can analytical challenges in distinguishing similar derivatives be addressed?
Q. How should discrepancies in reported bioactivity data be resolved?
Variations in IC₅₀ values may stem from:
- Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory assays).
- Purity : HPLC purity >95% is essential; impurities like hydrolyzed byproducts can skew results .
- Structural analogs : Subtle changes (e.g., 4-fluoro vs. 4-methoxy) dramatically alter activity profiles, necessitating precise characterization .
Q. What computational approaches support the design of novel derivatives?
- Molecular docking : Predicts binding to COX-2 or fungal CYP51 using crystallographic data from related complexes .
- DFT calculations : Models electron density distributions to optimize substituent electronic effects (e.g., methoxy’s electron-donating role) .
- ADMET profiling : Estimates solubility (LogP), metabolic stability, and toxicity early in the design phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
